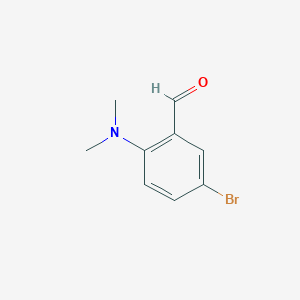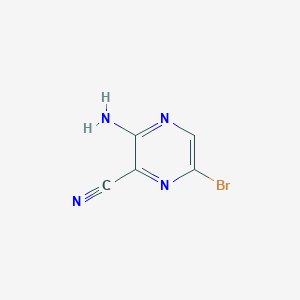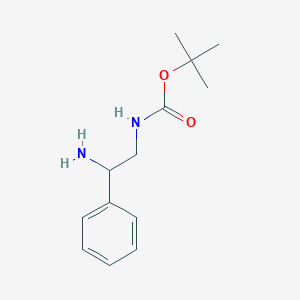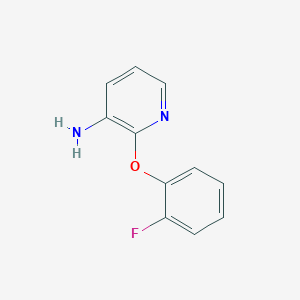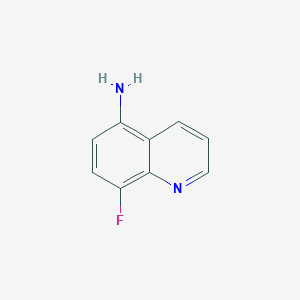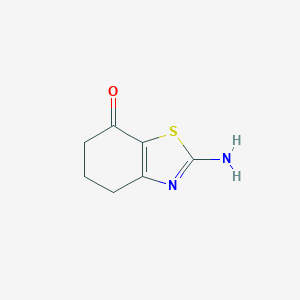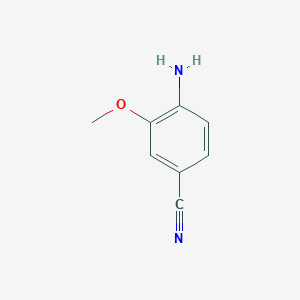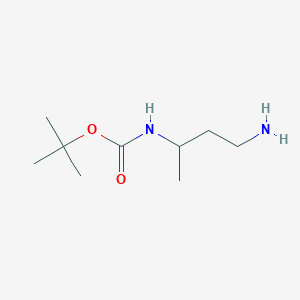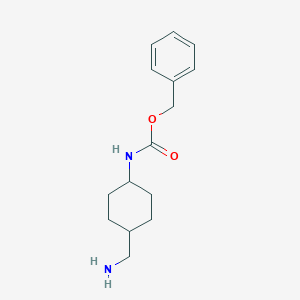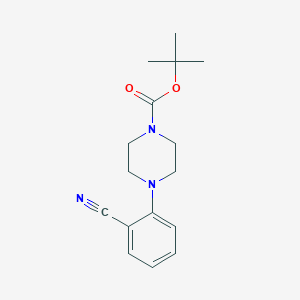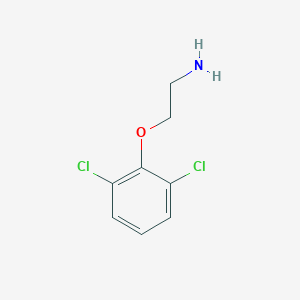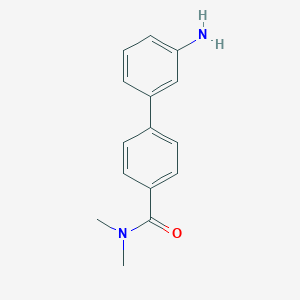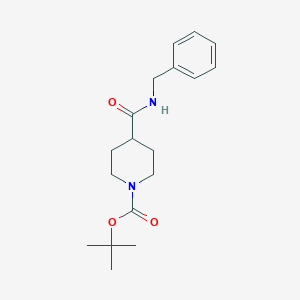
N-Benzyl 1-boc-piperidine-4-carboxamide
Overview
Description
N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .
Synthesis Analysis
The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Scientific Research Applications
Synthesis of Biologically Active Piperidines
- Scientific Field : Organic Chemistry
- Application Summary : Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Cholinesterase Receptors
- Scientific Field : Pharmacology
- Application Summary : The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
- Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
- Results or Outcomes : This interaction is crucial for the successful inhibition of cholinesterase receptors .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 1-boc-piperidine-4-carboxamide | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

